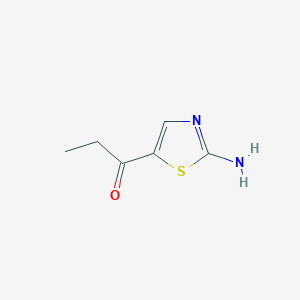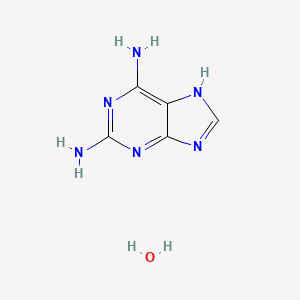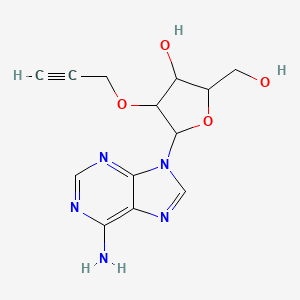
2'-o-Propargyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-o-Propargyladenosine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminopurinyl group, a hydroxymethyl group, and a prop-2-ynoxy group attached to an oxolan ring. Its molecular formula is C₁₀H₁₃N₅O₃.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2'-o-Propargyladenosine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the aminopurinyl group: This is achieved through a nucleophilic substitution reaction, where an aminopurine derivative reacts with the oxolan ring.
Addition of the hydroxymethyl group: This step involves the hydroxymethylation of the oxolan ring using formaldehyde and a base.
Attachment of the prop-2-ynoxy group: This is typically done through an etherification reaction using propargyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2'-o-Propargyladenosine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The aminopurinyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-ynoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 5-(6-Aminopurin-9-yl)-2-(carboxymethyl)-4-prop-2-ynoxyoxolan-3-ol.
Reduction: 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2'-o-Propargyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA analogs.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of novel materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2'-o-Propargyladenosine involves its interaction with specific molecular targets. In biological systems, it may act by:
Incorporation into DNA/RNA: The compound can be incorporated into nucleic acids, potentially disrupting their normal function.
Enzyme Inhibition: It may inhibit specific enzymes involved in nucleic acid metabolism.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the prop-2-ynoxy group.
5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol: Contains a methoxy group instead of a prop-2-ynoxy group.
Uniqueness
2'-o-Propargyladenosine is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of nucleic acid analogs and the development of novel therapeutic agents.
Propiedades
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHGEAZREAFNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
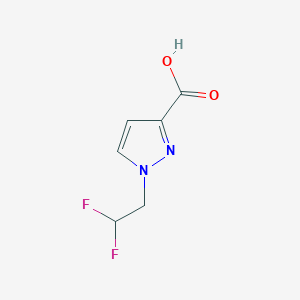
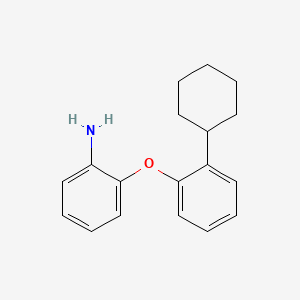
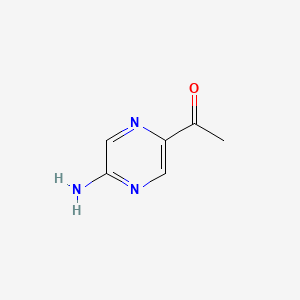




![[(2-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1645409.png)
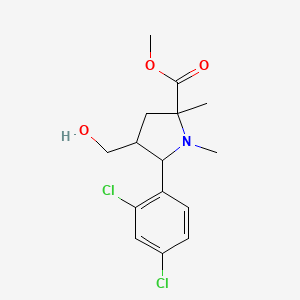
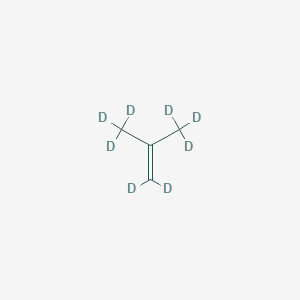
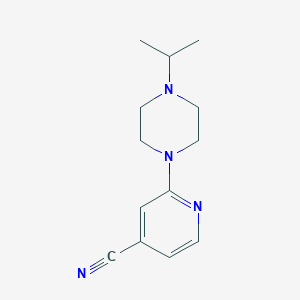
![5-Ethyl-4-oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1645420.png)
